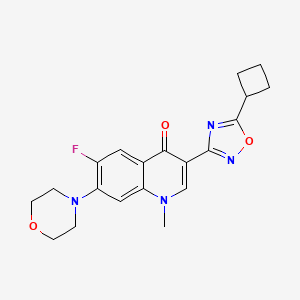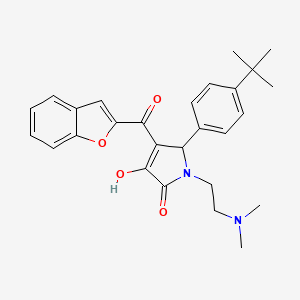![molecular formula C16H16FNO6S B2713298 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride CAS No. 2224286-56-8](/img/structure/B2713298.png)
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride, also known as TMB-PSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases, a class of enzymes that play important roles in various physiological processes.
Mechanism of Action
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride inhibits serine proteases by covalently binding to the active site of the enzyme. The sulfonyl fluoride group of 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride reacts with the serine residue in the active site, forming a stable covalent bond and blocking the enzymatic activity. This mechanism of action is irreversible and highly specific for serine proteases.
Biochemical and Physiological Effects:
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride has been shown to have a variety of biochemical and physiological effects, depending on the specific serine protease it inhibits. For example, inhibition of thrombin by 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride can prevent blood clotting, while inhibition of elastase can reduce inflammation. 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride is its high specificity for serine proteases, which allows for precise inhibition of specific enzymes. 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride is also stable and easy to handle, making it a convenient tool for laboratory experiments. However, 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride has some limitations, such as its irreversibility and potential off-target effects. It is also important to use appropriate controls and validation methods when using 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride in experiments.
Future Directions
There are many potential future directions for research on 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride. One area of interest is the development of 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride-based drugs for the treatment of diseases such as cancer and inflammation. Another direction is the exploration of new serine protease targets for 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride inhibition. Additionally, the use of 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride in combination with other inhibitors or therapies could enhance its efficacy and specificity.
Synthesis Methods
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride can be synthesized by reacting 3-aminobenzenesulfonyl fluoride with 2,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield after purification by column chromatography.
Scientific Research Applications
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride has been used in a wide range of scientific research, particularly in the field of protease inhibition. It has been shown to inhibit a variety of serine proteases, including trypsin, chymotrypsin, elastase, and thrombin. 3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride has also been used to study the role of serine proteases in various physiological processes, such as blood coagulation, inflammation, and cancer progression.
properties
IUPAC Name |
3-[(2,4,5-trimethoxybenzoyl)amino]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO6S/c1-22-13-9-15(24-3)14(23-2)8-12(13)16(19)18-10-5-4-6-11(7-10)25(17,20)21/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEYKIPFOMKLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)S(=O)(=O)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2713215.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713219.png)


![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2713222.png)


![[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2713229.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2713231.png)
![N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2713233.png)

![3-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2713238.png)